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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(4-
Nitrophenyl)propanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR)
spectroscopy. The presented data facilitates the structural confirmation and purity assessment
of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals
and fine chemicals. This note includes comprehensive experimental procedures, tabulated
spectral data, and a graphical representation of the analytical workflow.

Introduction

3-(4-Nitrophenyl)propanoic acid is a nitro-substituted aromatic carboxylic acid. Its molecular
structure and the presence of various functional groups make NMR spectroscopy an ideal
technique for its characterization. 1H NMR provides information on the number and
connectivity of protons, while 13C NMR reveals the carbon framework of the molecule.
Accurate NMR data is crucial for researchers in organic synthesis and drug development to
verify the identity and purity of their compounds.

Data Presentation
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The 1H and 13C NMR spectral data for 3-(4-Nitrophenyl)propanoic acid are summarized in

the tables below. The spectra were recorded in deuterated chloroform (CDCI3) with

tetramethylsilane (TMS) as the internal standard.

Table 1: 1H NMR Spectral Data of 3-(4-Nitrophenyl)propanoic acid (400 MHz, CDCI3)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.5-10.0 brs 1H -COOH
8.18 d,J=8.7Hz 2H Ar-H (ortho to NO2)
7.42 d,J=8.7Hz 2H Ar-H (meta to NO2)
3.09 t,J=7.6Hz 2H -CH2-Ar
2.80 t,J=7.6 Hz 2H -CH2-COOH

Table 2: 13C NMR Spectral Data of 3-(4-Nitrophenyl)propanoic acid (100 MHz, CDCI3)

Chemical Shift (6) ppm Assignment

178.4 -COOH

148.1 Ar-C (C-NO2)

146.8 Ar-C (C-CH2)

129.9 Ar-CH (meta to NO2)
124.0 Ar-CH (ortho to NO2)
35.0 -CH2-COOH

30.2 -CH2-Ar

Experimental Protocols

1. Sample Preparation

» Weigh approximately 10-20 mg of 3-(4-Nitrophenyl)propanoic acid.
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» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.

e Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition

e Instrument: A 400 MHz NMR spectrometer.

e 1H NMR Parameters:

o

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32.

[¢]

[e]

Acquisition Time: ~4 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: -2 to 16 ppm.

e 13C NMR Parameters:

[¢]

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

[e]

Number of Scans: 1024-4096 (or more, depending on sample concentration).

o

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2 seconds.

[e]

Spectral Width: -10 to 220 ppm.
3. Data Processing

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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e Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C
spectra.

 Integrate the signals in the 1H NMR spectrum.
o Determine the multiplicities and coupling constants (J) from the 1H NMR spectrum.
o Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of 3-(4-
Nitrophenyl)propanoic acid.

Sample Preparation
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 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of
3-(4-Nitrophenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106897#1h-and-13c-nmr-characterization-of-3-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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